

# biological functions of Interleukin-15 in innate immunity

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## Interleukin-15: A Pivotal Cytokine in Innate Immunity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Executive Summary

Interleukin-15 (IL-15) is a pleiotropic cytokine that plays a critical and non-redundant role in the development, survival, and activation of multiple lineages of the innate immune system. As a member of the four- $\alpha$ -helix bundle cytokine family, IL-15 shares some functionalities with IL-2 but exhibits distinct biological properties that make it a key orchestrator of innate defenses against viral infections and malignancies. This technical guide provides a comprehensive overview of the biological functions of IL-15 in innate immunity, with a focus on its impact on Natural Killer (NK) cells, dendritic cells (DCs), monocytes, and neutrophils. Detailed experimental protocols for key assays, quantitative data on IL-15-mediated effects, and diagrams of associated signaling pathways are presented to support research and drug development efforts in this field.

### Introduction to Interleukin-15 and its Receptor

Interleukin-15 is a 14-15 kDa glycoprotein that is produced by a wide variety of cell types, including monocytes, macrophages, dendritic cells, and epithelial cells.<sup>[1][2]</sup> Unlike many other cytokines that are secreted and act in a soluble form, IL-15 is primarily presented on the

surface of producing cells in a complex with the alpha subunit of its receptor (IL-15R $\alpha$ ).<sup>[1][3]</sup> This mechanism, known as trans-presentation, is the predominant mode of IL-15 signaling and is crucial for its potent effects on target cells.<sup>[3][4]</sup>

The high-affinity IL-15 receptor is a heterotrimeric complex composed of:

- IL-15 Receptor Alpha (IL-15R $\alpha$ ): The unique, high-affinity binding subunit for IL-15.<sup>[5]</sup>
- IL-2/IL-15 Receptor Beta (IL-2/15R $\beta$  or CD122): Shared with the IL-2 receptor.<sup>[6]</sup>
- Common Gamma Chain ( $\gamma$ c or CD132): A signaling subunit shared by the receptors for IL-2, IL-4, IL-7, IL-9, and IL-21.<sup>[6]</sup>

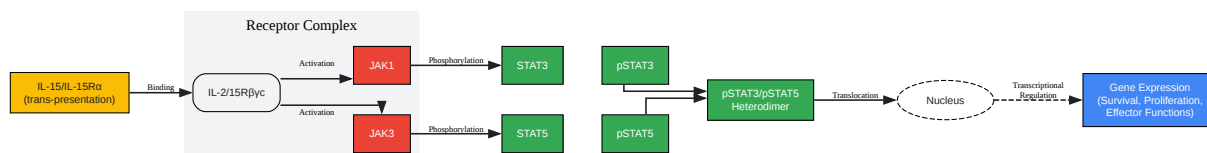
The assembly of this receptor complex initiates downstream signaling cascades that are central to the biological functions of IL-15.

## IL-15 Signaling Pathways in Innate Immune Cells

Upon binding of the IL-15/IL-15R $\alpha$  complex to the IL-2/15R $\beta$  and  $\gamma$ c subunits on the surface of a target innate immune cell, a series of intracellular signaling events are triggered. The primary pathways activated are the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway.<sup>[7][8]</sup>

### The JAK/STAT Pathway

The binding of IL-15 to its receptor complex leads to the activation of JAK1 and JAK3, which are associated with the IL-2/15R $\beta$  and  $\gamma$ c chains, respectively.<sup>[9][10]</sup> These activated JAKs then phosphorylate specific tyrosine residues on the receptor chains, creating docking sites for STAT proteins, primarily STAT3 and STAT5.<sup>[9][10]</sup> Once recruited, STAT3 and STAT5 are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of genes involved in cell survival, proliferation, and effector functions.<sup>[9][10]</sup>

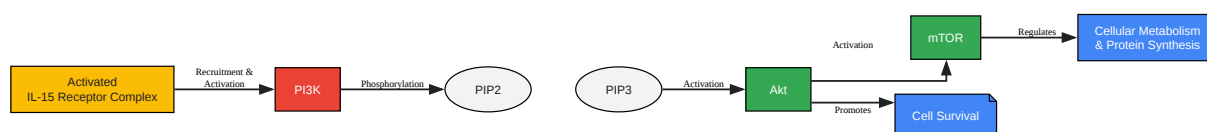


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**Caption:** IL-15 JAK/STAT Signaling Pathway.

## The PI3K/Akt/mTOR Pathway

In addition to the JAK/STAT pathway, IL-15 signaling also activates the PI3K/Akt/mTOR pathway, which is crucial for cell growth, metabolism, and survival.[8][11] The activated IL-15 receptor complex can recruit and activate PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for Akt (also known as Protein Kinase B), leading to its activation. Activated Akt then phosphorylates and activates mTOR, a serine/threonine kinase that is a central regulator of cell metabolism and protein synthesis.[8][11] This pathway is particularly important for the metabolic reprogramming that supports the enhanced effector functions of innate immune cells upon IL-15 stimulation.[11]



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**Caption:** IL-15 PI3K/Akt/mTOR Signaling Pathway.

# Biological Functions of IL-15 in Innate Immune Cells

## Natural Killer (NK) Cells

IL-15 is indispensable for the development, survival, and activation of NK cells.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Mice deficient in IL-15 or IL-15R $\alpha$  have a profound lack of mature NK cells.[\[14\]](#)

- **Development and Survival:** IL-15 promotes the differentiation of hematopoietic progenitors into mature NK cells and is a potent survival factor, preventing their apoptosis.[\[2\]](#)[\[14\]](#)
- **Activation and Cytotoxicity:** IL-15 enhances the cytotoxic activity of NK cells against tumor and virally infected cells.[\[15\]](#)[\[16\]](#) This is achieved through the upregulation of effector molecules such as perforin and granzymes, and by increasing the expression of activating receptors.
- **Cytokine Production:** IL-15 primes NK cells to produce large amounts of pro-inflammatory cytokines, most notably Interferon-gamma (IFN- $\gamma$ ), upon encountering a target cell or other activating signals.[\[17\]](#)[\[18\]](#)[\[19\]](#)

Table 1: Quantitative Effects of IL-15 on NK Cell Function

Parameter	Cell Type	IL-15 Concentration	Effect	Reference
Cytotoxicity (% Lysis)	Human NK cells	10 ng/mL	Marked enhancement of NK activity over a 4-week period.	[15]
Cytotoxicity (% Lysis)	Cord blood NK cells	10 ng/mL	Significant increase in cytotoxicity against K562 target cells after 72 hours.	[16]
IFN-γ Production	Human NK cells	0.75 ng/mL	5.6-fold average increase in IFN-γ production in response to H3N2 influenza virus.	[17]
IFN-γ Production	Human NK cells	10 ng/mL	Significant increase in the percentage of IFN-γ producing cells when co-stimulated with IL-12 and IL-18.	[19]
Proliferation	Human NK cells	Continuous vs. Intermittent	Continuous IL-15 treatment leads to greater proliferation compared to intermittent exposure.	[20]

## Dendritic Cells (DCs)

IL-15 plays a significant role in the maturation and function of dendritic cells, which are key antigen-presenting cells that bridge innate and adaptive immunity.[\[12\]](#)[\[13\]](#)

- **Maturation:** IL-15 promotes the maturation of monocytes into DCs and enhances the expression of co-stimulatory molecules (e.g., CD80, CD86) and MHC class II molecules on their surface.[\[21\]](#)[\[22\]](#)
- **Cytokine Production:** IL-15 can induce DCs to produce pro-inflammatory cytokines, thereby shaping the subsequent adaptive immune response.[\[23\]](#)
- **Cross-talk with NK cells:** IL-15 produced by DCs can activate NK cells, which in turn can further promote DC maturation and function, creating a positive feedback loop.

Table 2: Effect of IL-15 on Dendritic Cell Maturation Markers

Marker	Cell Type	IL-15 Treatment	Change in Expression	Reference
HLA-DR	Human Monocyte-derived DCs	IL-15 (duration dependent)	Significant increase in MFI.	<a href="#">[21]</a>
CD86	Human Monocyte-derived DCs	IL-15 (duration dependent)	Significant increase in MFI.	<a href="#">[21]</a>
MHC I, MHC II, CD40, CD86, CCR7	Human Monocyte-derived DCs	IL-15 (6 days)	Significant increase in MFI compared to conventional mDCs.	<a href="#">[24]</a>

## Monocytes and Macrophages

IL-15 also exerts important effects on monocytes and their differentiated progeny, macrophages.[\[12\]](#)[\[13\]](#)

- Activation: IL-15 can activate monocytes, leading to the production of chemokines such as IL-8 and Monocyte Chemoattractant Protein-1 (MCP-1), which are involved in the recruitment of other immune cells to sites of inflammation.[25]
- Differentiation: IL-15 can drive the differentiation of monocytes into macrophages with enhanced phagocytic capabilities.[26]
- Antimicrobial Activity: In some contexts, IL-15 has been shown to be involved in antimicrobial pathways within macrophages.[26]

## Neutrophils

Neutrophils are the most abundant circulating white blood cells and are critical first responders to infection. IL-15 has been shown to modulate several key functions of neutrophils.[27][28]

- Survival: IL-15 delays the spontaneous apoptosis of neutrophils, thereby prolonging their lifespan and functional capacity at sites of inflammation.[27]
- Phagocytosis: IL-15 enhances the phagocytic activity of neutrophils against opsonized particles.[27][28]
- Adhesion: IL-15 can increase the expression of adhesion molecules on the surface of neutrophils, facilitating their migration and interaction with other cells.[29]

## Experimental Protocols

### NK Cell Cytotoxicity Assay (Calcein-AM Release Assay)

This assay measures the ability of NK cells to lyse target cells.

**Caption:** Workflow for Calcein-AM Release Cytotoxicity Assay.

Materials:

- Effector cells (e.g., IL-15-stimulated NK cells)
- Target cells (e.g., K562 tumor cell line)
- Calcein-AM (acetoxymethyl) ester

- Complete culture medium
- 96-well V-bottom plates
- Fluorescence plate reader

Protocol:

- Target Cell Labeling:
  - Resuspend target cells at  $1 \times 10^6$  cells/mL in complete medium.[\[30\]](#)
  - Add Calcein-AM to a final concentration of 15  $\mu$ M.[\[30\]](#)
  - Incubate for 30 minutes at 37°C, with occasional shaking.[\[30\]](#)
  - Wash the cells twice with complete medium to remove excess dye.[\[5\]](#)[\[30\]](#)
- Co-culture:
  - Plate the labeled target cells at a density of  $1 \times 10^4$  cells/well in a 96-well V-bottom plate.[\[5\]](#)[\[31\]](#)
  - Add effector cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).[\[30\]](#)
  - Include control wells for spontaneous release (target cells only) and maximum release (target cells with a lysis agent like Triton X-100).[\[31\]](#)[\[32\]](#)
- Incubation and Measurement:
  - Centrifuge the plate briefly to pellet the cells and initiate contact.
  - Incubate for 4 hours at 37°C.[\[5\]](#)[\[31\]](#)
  - Centrifuge the plate again to pellet intact cells.
  - Carefully transfer the supernatant to a new 96-well flat-bottom plate.



- Measure the fluorescence of the released Calcein in the supernatant using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).
- Calculation:
  - Calculate the percentage of specific lysis using the following formula: % Specific Lysis =  $100 \times [(\text{Experimental Release} - \text{Spontaneous Release}) / (\text{Maximum Release} - \text{Spontaneous Release})]$ [\[6\]](#)

## NK Cell Degranulation Assay (CD107a Expression)

This assay measures the surface expression of CD107a, a marker of cytotoxic granule release, upon NK cell activation.

**Caption:** Workflow for CD107a Degranulation Assay.

Materials:

- Effector cells (e.g., IL-15-stimulated NK cells or PBMCs)
- Target cells (e.g., K562)
- Fluorochrome-conjugated anti-CD107a antibody
- Protein transport inhibitor (e.g., Monensin/GolgiStop)
- Fluorochrome-conjugated antibodies for NK cell identification (e.g., anti-CD3, anti-CD56)
- FACS tubes or 96-well U-bottom plates
- Flow cytometer

Protocol:

- Cell Preparation:
  - Prepare effector and target cells in complete culture medium.
- Co-culture and Staining:

- In a FACS tube or 96-well plate, combine effector and target cells at a desired E:T ratio (e.g., 10:1 for PBMCs).[\[33\]](#)
- Immediately add the anti-CD107a antibody to the cell suspension.
- Add a protein transport inhibitor (e.g., GolgiStop) to prevent the internalization of the CD107a antibody.[\[33\]](#)
- Include an unstimulated control (effector cells only) and a positive control (e.g., stimulation with PMA/Ionomycin).[\[33\]](#)
- Incubation:
  - Incubate the cells for 4-6 hours at 37°C.[\[33\]](#)
- Surface Staining and Flow Cytometry:
  - After incubation, wash the cells and stain with antibodies to identify the NK cell population (e.g., anti-CD3 and anti-CD56).
  - (Optional) For intracellular cytokine staining, fix and permeabilize the cells after surface staining, then stain for intracellular cytokines like IFN- $\gamma$ .
  - Acquire the samples on a flow cytometer.
- Data Analysis:
  - Gate on the NK cell population (e.g., CD3-CD56+ lymphocytes).
  - Determine the percentage of NK cells that are positive for CD107a expression.

## Conclusion

Interleukin-15 is a central cytokine in the regulation of innate immunity, with profound effects on the development, survival, and function of NK cells, dendritic cells, monocytes, and neutrophils. Its unique mode of action via trans-presentation allows for potent and localized immune activation. The detailed understanding of IL-15 biology, its signaling pathways, and its functional consequences for innate immune cells, as outlined in this guide, is essential for the

continued development of novel immunotherapies for cancer and infectious diseases. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of this powerful cytokine.

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